2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of thiadiazolo triazines This compound is characterized by its unique structure, which includes a tert-butyl group, a thiadiazolo triazine ring, and a dimethoxyphenyl acetamide moiety
Preparation Methods
The synthesis of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazolo triazine core, followed by the introduction of the tert-butyl group and the dimethoxyphenyl acetamide moiety. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the thiadiazolo triazine ring or the acetamide moiety.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications, including drug development. In industry, it is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-({3-Tert-butyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-7-YL}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide stands out due to its unique structure and properties. Similar compounds include other thiadiazolo triazines with different substituents, such as 7-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-tert-butyl-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one , 3-tert-butyl-7-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one , and 3-tert-butyl-7-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-4H-[1,3,4]thiadiazolo[2,3-C][1,2,4]triazin-4-one
Properties
Molecular Formula |
C18H21N5O4S2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
2-[(3-tert-butyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C18H21N5O4S2/c1-18(2,3)14-15(25)23-16(21-20-14)29-17(22-23)28-9-13(24)19-11-7-6-10(26-4)8-12(11)27-5/h6-8H,9H2,1-5H3,(H,19,24) |
InChI Key |
OHRCBKMYNKSSMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NN=C2N(C1=O)N=C(S2)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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